
4-Benzylpiperidine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylpiperidine-1-carboximidamide is a chemical compound known for its interaction with the TTD groove of the UHRF1 protein, favoring the open conformation of UHRF1. This interaction alters UHRF1 functions, making it a compound of interest in various scientific studies .
Preparation Methods
The synthesis of 4-Benzylpiperidine-1-carboximidamide typically involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to complete the synthesis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Benzylpiperidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Benzylpiperidine-1-carboximidamide has several scientific research applications:
Mechanism of Action
4-Benzylpiperidine-1-carboximidamide exerts its effects by interacting with the TTD groove of the UHRF1 protein, favoring its open conformation. This interaction reduces UHRF1’s affinity for trimethylated histone H3 (H3K9me3), altering its functions and potentially reactivating tumor-suppressor genes . Additionally, as a monoamine releasing agent, it selectively releases dopamine and norepinephrine, influencing neurotransmitter levels in the brain .
Comparison with Similar Compounds
4-Benzylpiperidine-1-carboximidamide can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
Tetrahydroisoquinoline: A compound with various pharmacological activities, including MAOI activity.
Properties
Molecular Formula |
C13H19N3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-benzylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C13H19N3/c14-13(15)16-8-6-12(7-9-16)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15) |
InChI Key |
BYAUYVJQTAFGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


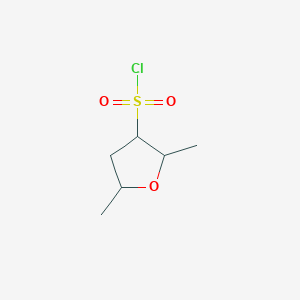
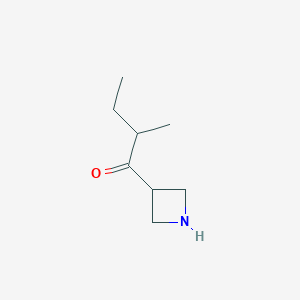
![Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13207107.png)

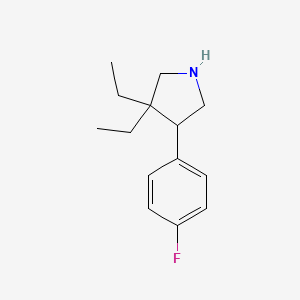
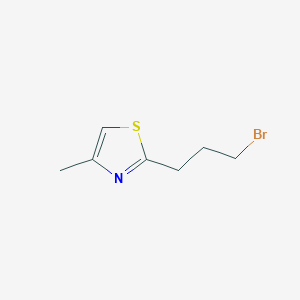
![N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide](/img/structure/B13207138.png)
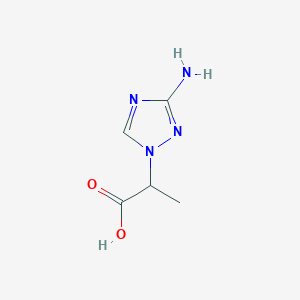

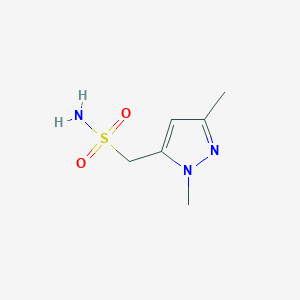
![Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13207167.png)
![2-[(2,5-Dimethylphenyl)methyl]oxirane](/img/structure/B13207171.png)
![Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13207174.png)
![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine](/img/structure/B13207185.png)
